![molecular formula C12H14ClN3 B2897432 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride CAS No. 1955494-13-9](/img/structure/B2897432.png)
2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride
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Overview
Description
2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride is a chemical compound with a molecular formula of C6H10ClN3 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The InChI code for 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride is 1S/C6H9N3.2ClH/c7-3-2-6-8-4-1-5-9-6;;/h1,4-5H,2-3,7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Analgesic Activities
Compounds structurally similar to 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride have been tested for analgesic activities. Some have shown highly potent effects, suggesting that this compound could be explored for its pain-relieving potential .
Anti-fibrotic Activities
Research on related pyrimidine compounds has indicated anti-fibrotic activities, which could imply that 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride might be useful in treating fibrotic diseases .
Anticancer Properties
A series of novel 2-phenylaminopyrimidine derivatives, which are structurally related to the compound , have been designed and synthesized to test their ability to inhibit proliferation in human chronic myeloid leukemia K562 cells. This suggests potential anticancer applications for 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride .
Structural Confirmation in Pharmaceuticals
The structural features of related compounds have been detected and confirmed, providing valuable information for pharmaceutical applications. This indicates that 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride could be used in pharmaceutical research for structural analysis and confirmation .
Pharmacological Applications
Diazine alkaloids, which include pyrimidine, are central building blocks for a wide range of pharmacological applications. This suggests that 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride could be used in the development of various pharmacologically active agents .
Biological Screening
Novel compounds with a pyrimidine scaffold have been synthesized and subjected to biological screening for various activities. This implies that 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride could also be a candidate for biological screening to discover new pharmacological properties .
Mechanism of Action
Target of Action
The primary targets of 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
As research progresses, it is expected that the compound’s influence on various biochemical pathways and their downstream effects will be revealed .
Result of Action
The molecular and cellular effects of 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride’s action are currently unknown . As research advances, these effects will be identified and characterized, providing valuable insights into the compound’s potential therapeutic applications.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride interacts with its targets . .
properties
IUPAC Name |
2-phenyl-1-pyrimidin-2-ylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.ClH/c13-11(12-14-7-4-8-15-12)9-10-5-2-1-3-6-10;/h1-8,11H,9,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUBKQRXKTYUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=CC=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride |
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